molecular formula C12H16O2 B2875059 3-Methyl-3-o-tolylbutanoic acid CAS No. 85268-91-3

3-Methyl-3-o-tolylbutanoic acid

Cat. No.: B2875059
CAS No.: 85268-91-3
M. Wt: 192.258
InChI Key: NAJONEDEYRAZPA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-o-tolylbutanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with 3-methyl-3-buten-2-one, followed by oxidation to form the desired acid. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an oxidizing agent like potassium permanganate (KMnO₄).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydroformylation of isobutylene with syngas (a mixture of hydrogen and carbon monoxide) to form isovaleraldehyde, which is then oxidized to the final product. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-o-tolylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Methyl-3-o-tolylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-o-tolylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid:

    3-Methyl-3-phenylbutanoic acid: Similar structure with a phenyl group instead of a tolyl group.

    3-Methyl-3-(p-tolyl)butanoic acid: Similar structure with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

3-Methyl-3-o-tolylbutanoic acid is unique due to the presence of both a methyl group and an ortho-tolyl group on the butanoic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methyl-3-(2-methylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-6-4-5-7-10(9)12(2,3)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJONEDEYRAZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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